5-Chloro-1-methyl-4-nitroimidazole-13C4

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

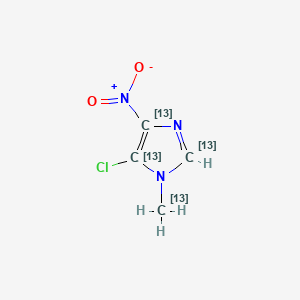

5-Chloro-1-methyl-4-nitroimidazole-13C4 is a derivative of 4-nitroimidazole, characterized by the presence of a chlorine atom at the 5-position, a methyl group at the 1-position, and a nitro group at the 4-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-methyl-4-nitroimidazole-13C4 typically involves the nitration of 1-methyl-5-chloroimidazole. The process begins with the addition of 1-methyl-5-chloroimidazole to a reaction vessel, followed by the careful addition of nitric acid under cooling conditions. Sulfuric acid is then added dropwise while maintaining the temperature at around 100°C. After the reaction is complete, the mixture is cooled, and the product is precipitated by adding ice water. The precipitate is filtered and dried to obtain this compound with a yield of approximately 86% .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize waste.

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-1-methyl-4-nitroimidazole-13C4 undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under specific conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of suitable reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of dinitro derivatives.

Reduction: Formation of 5-chloro-1-methyl-4-aminoimidazole.

Substitution: Formation of various substituted imidazoles depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-Chloro-1-methyl-4-nitroimidazole-13C4 has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential as a radiosensitizer in cancer treatment.

Medicine: Studied for its potential use in the development of new pharmaceuticals.

Industry: Used in the synthesis of other chemical compounds and as a reagent in various industrial processes.

Wirkmechanismus

The mechanism of action of 5-Chloro-1-methyl-4-nitroimidazole-13C4 involves its interaction with biological molecules. As a radiosensitizer, it enhances the effects of radiation therapy by increasing the sensitivity of cancer cells to radiation. This is achieved through the formation of reactive oxygen species (ROS) that cause damage to cellular components, leading to cell death .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5-Chloro-1-methylimidazole

- 4-Nitroimidazole

- 5-Methyl-4-nitroimidazole

- 2-Methyl-4(5)-nitroimidazole

Uniqueness

5-Chloro-1-methyl-4-nitroimidazole-13C4 is unique due to its combination of a chlorine atom, a methyl group, and a nitro group, which imparts distinct chemical properties. This makes it particularly useful in applications requiring specific reactivity and stability.

Biologische Aktivität

5-Chloro-1-methyl-4-nitroimidazole-13C4 is a compound that has garnered interest in various fields of biological research due to its potential antiparasitic and antimicrobial properties. This article delves into the biological activity of this compound, presenting detailed findings from research studies, including data tables and case studies.

Chemical Structure and Properties

The chemical formula for this compound is C4H4ClN3O2, with a molecular weight of approximately 175.55 g/mol. Its structure features a nitro group, which is often associated with biological activity, particularly in the context of antiparasitic effects.

Target Organisms : The compound primarily exhibits activity against protozoan parasites such as Entamoeba histolytica and Giardia intestinalis.

Mode of Action : The proposed mechanism involves the inhibition of key metabolic pathways in these organisms. The nitro group in the imidazole ring is believed to play a crucial role in its bioactivity by generating reactive intermediates that disrupt cellular processes.

Antiparasitic Activity

A significant study highlighted the synthesis of various derivatives of 5-chloro-1-methyl-4-nitroimidazole, demonstrating potent antiparasitic activity. For instance, one derivative exhibited an IC50 value of 1.47 µM/mL against Entamoeba histolytica, which is notably lower than that of metronidazole, a standard treatment .

Table 1: Antiparasitic Activity of Derivatives

| Compound Name | IC50 (µM/mL) | Comparison with Metronidazole |

|---|---|---|

| 5-(3-chlorophenyl)-1-methyl-4-nitroimidazole | 1.47 | Lower |

| Other derivatives (5a-f) | 1.72 - 4.43 | Varies |

Cytotoxicity Profile

While exploring the efficacy of these compounds, it was also essential to assess their cytotoxicity. Most derivatives maintained low cytotoxicity levels even at concentrations significantly higher than their antiparasitic effective doses. This safety profile is crucial for potential therapeutic applications.

Case Studies

In a laboratory setting, several case studies have demonstrated the effectiveness of 5-chloro-1-methyl-4-nitroimidazole derivatives:

- Study on Entamoeba histolytica : This study revealed that the tested compounds significantly inhibited parasite growth without causing notable cytotoxic effects on human cells.

- Study on Giardia intestinalis : Similar results were observed where derivatives showed strong activity against Giardia with minimal side effects.

Pharmacokinetics and Bioavailability

The pharmacokinetic properties of 5-chloro-1-methyl-4-nitroimidazole suggest it is likely lipophilic, which may enhance its bioavailability and tissue distribution. Factors such as pH and temperature can influence its stability and efficacy in biological systems.

Research Applications

The compound has potential applications in:

- Pharmaceutical Development : As a lead compound for developing new antiparasitic agents.

- Analytical Chemistry : Used as a standard for quantifying related compounds in biological samples.

Eigenschaften

IUPAC Name |

5-chloro-1-(113C)methyl-4-nitro(2,4,5-13C3)imidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3O2/c1-7-2-6-4(3(7)5)8(9)10/h2H,1H3/i1+1,2+1,3+1,4+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSJUNMSWBBOTQU-JCDJMFQYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]N1[13CH]=N[13C](=[13C]1Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.52 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.